molecular formula C21H15ClN2O2S2 B2422467 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide CAS No. 478050-00-9

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide

Cat. No. B2422467
M. Wt: 426.93
InChI Key: CZSYJWGANAEJRY-VGOFMYFVSA-N
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Description

“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C21H15ClN2O2S2 . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of the fusion of benzene and thiazole .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aromatic aldehydes in air/DMSO oxidant system . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

  • Anti-Tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Benzothiazole Synthesis

    • Field : Organic Chemistry
    • Application : Benzothiazoles are synthesized from 2-aminothiophenols and various reagents .
    • Methods : Several methods have been reported for the synthesis of benzothiazoles, including reactions with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa , and condensation of 2-aminothiophenol with aldehydes .
    • Results : Various benzothiazoles were achieved in good yields .
  • Visible Light Mediated Synthesis

    • Field : Organic Chemistry
    • Application : Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using visible light .
    • Methods : An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
    • Results : This method provides a new pathway for the synthesis of benzothiazoles .
  • Synthesis of 2-Aroylbenzothiazoles and 2-Arylbenzothiazoles

    • Field : Organic Chemistry
    • Application : 2-aroylbenzothiazoles and 2-arylbenzothiazoles can be synthesized from 2-aminobenzenethiols and acetophenones .
    • Methods : Reactions in DMSO as oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as oxidant in dioxane as solvent enables the synthesis of 2-arylbenzothiazoles .
    • Results : This method is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
  • Synthesis of 2-Aroylbenzothiazoles and 2-Arylbenzothiazoles

    • Field : Organic Chemistry
    • Application : 2-aroylbenzothiazoles and 2-arylbenzothiazoles can be synthesized from 2-aminobenzenethiols and acetophenones .
    • Methods : Reactions in DMSO as oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as oxidant in dioxane as solvent enables the synthesis of 2-arylbenzothiazoles .
    • Results : This method is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
  • Synthesis of Benzothiazoles via Cyclization

    • Field : Organic Chemistry
    • Application : Benzothiazoles can be synthesized via cyclization of 2-aminothiophenols with CO2 .
    • Methods : The synthesis is achieved in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .
    • Results : Various benzothiazoles were achieved in good yields .

Future Directions

Benzothiazole derivatives have shown potential as antibacterial and anti-tubercular agents . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis for industrial production.

properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYJWGANAEJRY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide

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